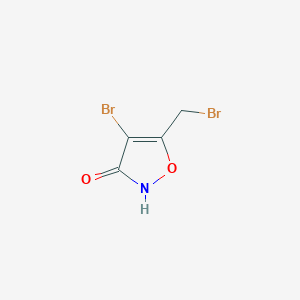
4-bromo-5-(bromomethyl)isoxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two bromine atoms, one attached to the methyl group and the other to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one typically involves the bromination of 5-methylisoxazol-3-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions usually involve the use of a solvent such as acetonitrile or dichloromethane and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the isoxazole ring.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 5-methylisoxazol-3-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 4-azido-5-(bromomethyl)isoxazol-3(2H)-one, 4-thiocyanato-5-(bromomethyl)isoxazol-3(2H)-one, and 4-methoxy-5-(bromomethyl)isoxazol-3(2H)-one.
Oxidation Reactions: Products include various oxidized forms of the isoxazole ring.
Reduction Reactions: The major product is 5-methylisoxazol-3-one.
科学的研究の応用
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-bromo-5-(bromomethyl)isoxazol-3(2H)-one involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Bromo-5-methylisoxazol-3-ylamine: Similar structure but with an amine group instead of a bromomethyl group.
4-Bromo-2-fluoro-5-methylbenzonitrile: Contains a similar bromine substitution but with a different core structure.
5-Bromo-3-methylisoxazole: Similar isoxazole ring but with different substitution patterns.
Uniqueness
4-Bromo-5-(bromomethyl)isoxazol-3(2H)-one is unique due to the presence of two bromine atoms, which provide distinct reactivity and enable a wide range of chemical transformations. Its structure allows for selective modifications, making it a valuable compound in synthetic chemistry and research applications.
特性
CAS番号 |
83014-82-8 |
|---|---|
分子式 |
C4H3Br2NO2 |
分子量 |
256.88 g/mol |
IUPAC名 |
4-bromo-5-(bromomethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2-3(6)4(8)7-9-2/h1H2,(H,7,8) |
InChIキー |
XVGIJXGPTINVNG-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=O)NO1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



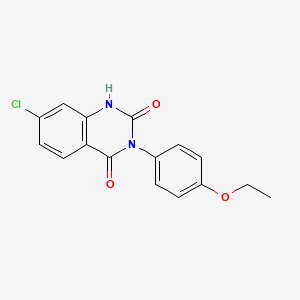
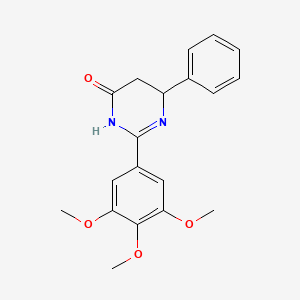
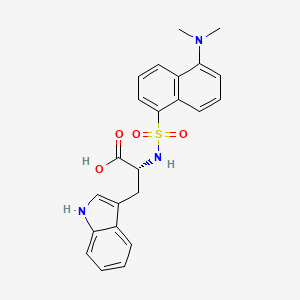
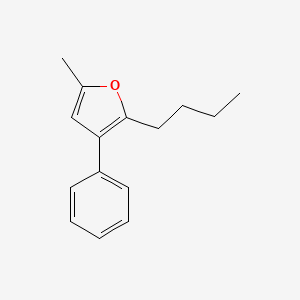

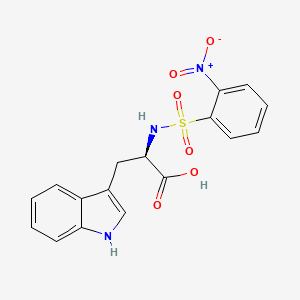
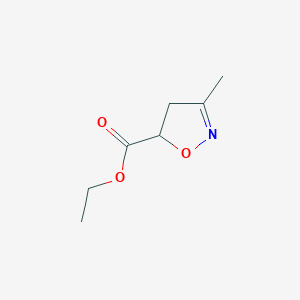
![2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915279.png)
![(3S)-N-cyclopentyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12915285.png)

![7-(2-Phenylethyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12915290.png)


